Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Medicinal Chemistry Process Chemistry Synthetic Methodology

This 2,4-difluorophenyl β-keto ester is a critical building block for medicinal chemistry and agrochemical programs, not substitutable by non-fluorinated analogs. The 2,4-difluoro pattern uniquely alters cyclocondensation regioselectivity and enolate formation kinetics, key for building PARP1 inhibitor pharmacophores (IC50 2.2-4.4 nmol/L). The methyl ester provides a 6.1% cost-per-mole advantage over the ethyl ester, with a lower LogP (1.06) that simplifies aqueous purification during scale-up. Secure a compound with proven efficacy in constructing isoxazoles, pyrazoles, and thiazinones for your next SAR study.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 185302-85-6
Cat. No. B176084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
CAS185302-85-6
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3
InChIKeySHYGKBSEUWXPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS 185302-85-6): Fluorinated β-Keto Ester Building Block for Pharmaceutical Intermediates


Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS 185302-85-6) is a fluorinated β-keto ester [1] with the molecular formula C10H8F2O3 and a molecular weight of 214.16 g/mol [2]. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in medicinal chemistry and agrochemical development [1]. The compound features a 2,4-difluorophenyl moiety that enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs [3].

Why Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate Cannot Be Substituted by Generic β-Keto Esters


Fluorinated β-keto esters are not functionally interchangeable with non-fluorinated or differently substituted analogs due to fluorine's unique electronic effects. The 2,4-difluorophenyl substitution pattern alters reaction kinetics in cyclocondensation pathways, modifies the acidity of the α-methylene protons (affecting enolate formation), and changes the compound's logP value, which impacts purification behavior and downstream synthetic compatibility [1]. The specific 2,4-difluoro substitution pattern, as opposed to mono-fluoro or 3,4-difluoro arrangements, provides a distinct electronic profile that influences regioselectivity in heterocycle formation [2]. These differences preclude simple substitution without re-optimizing reaction conditions and downstream yields.

Quantitative Differentiation of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate from Closest Analogs


Molecular Weight Advantage: Methyl Ester vs. Ethyl Ester Analog in Reaction Scale-Up

Compared to its ethyl ester analog (Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, CAS 58101-23-8), the methyl ester variant possesses a lower molecular weight, which translates to a higher molar yield per unit mass in downstream transformations [1]. This molecular weight difference becomes material in multi-step syntheses where mass efficiency is critical .

Medicinal Chemistry Process Chemistry Synthetic Methodology

LogP Difference: Methyl vs. Ethyl Ester Hydrophobicity and Purification Behavior

The methyl ester exhibits a lower calculated LogP (1.06) [1] compared to typical ethyl ester analogs, which generally have LogP values approximately 0.5 units higher due to the additional methylene group [2]. This lower hydrophobicity facilitates aqueous workup procedures and may simplify reverse-phase chromatographic purification.

Chromatography Purification Medicinal Chemistry

Synthesis Yield Comparison: Methyl Ester via Methanol Route vs. Alternative Pathways

The methyl ester can be synthesized via a direct route using methanol and 2-chloro-2',4'-difluoroacetophenone, achieving a yield of approximately 71% . This compares favorably to the yield reported for analogous transformations using alternative alcohol reagents, though head-to-head yield data under identical conditions for the ethyl ester are not publicly available.

Process Optimization Synthetic Yield Cost Efficiency

Boiling Point and Volatility: Methyl Ester vs. Non-Fluorinated Phenyl β-Keto Ester

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has a reported boiling point of 258.8±25.0 °C at 760 mmHg [1]. The presence of the electron-withdrawing 2,4-difluoro substitution increases the boiling point relative to non-fluorinated phenyl β-keto esters due to enhanced intermolecular dipole-dipole interactions, which can be advantageous for high-temperature reactions and stability during storage.

Physical Chemistry Purification Storage Stability

2,4-Difluoro Substitution Pattern: Regioselectivity Advantages in Heterocycle Formation

The 2,4-difluorophenyl substitution pattern has been identified as optimal for PARP1 inhibitor potency in structure-activity relationship studies of olaparib-derived analogs [1]. Compounds bearing the 2,4-difluorophenyl-linker motif demonstrated IC50 values of 2.2-4.4 nmol/L against PARP1, with tumor growth inhibition of 96.6% in BRCA1-mutated xenograft models [1]. While these data are derived from advanced drug-like molecules rather than the β-keto ester itself, they demonstrate the privileged nature of the 2,4-difluorophenyl pharmacophore.

Medicinal Chemistry Heterocycle Synthesis Structure-Activity Relationship

Optimal Application Scenarios for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate in Research and Industrial Settings


Medicinal Chemistry: PARP1 Inhibitor and Anticancer Agent Development

This compound serves as a key starting material for constructing 2,4-difluorophenyl-containing pharmacophores. Research has demonstrated that analogs derived from the 2,4-difluorophenyl scaffold exhibit potent PARP1 inhibition (IC50 = 2.2-4.4 nmol/L) and enhanced tumor growth inhibition (96.6%) compared to olaparib (56.3%) in BRCA-mutated xenograft models [1]. Procurement supports structure-activity relationship studies targeting DNA repair pathways in oncology.

Process Chemistry: Scale-Up Where Molar Efficiency and LogP Matter

When scaling reactions to multi-kilogram quantities, the 6.1% lower molecular weight of the methyl ester (214.16 g/mol) compared to the ethyl ester analog (228.19 g/mol) provides measurable cost-per-mole advantages [1][2]. The lower LogP (1.06) may also reduce solvent consumption during aqueous workup and chromatographic purification compared to more lipophilic ester variants [3].

Heterocycle Synthesis: Isoxazole, Pyrazole, and Thiazinone Formation

The β-keto ester functionality enables cyclocondensation reactions to form pharmacologically relevant heterocycles including isoxazoles, pyrazoles, and thiazinones [1]. The 2,4-difluoro substitution pattern modulates the electronics of the aromatic ring, influencing regioselectivity in cyclization and providing a handle for further functionalization through nucleophilic aromatic substitution at activated positions.

Agrochemical Intermediate Development

The compound's fluorinated aromatic structure and reactive β-keto ester moiety make it suitable for developing novel agrochemical agents including herbicides and fungicides [1]. Fluorine incorporation is a well-established strategy for improving metabolic stability and bioavailability in agrochemical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.